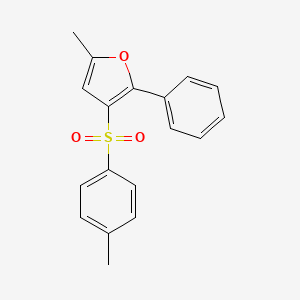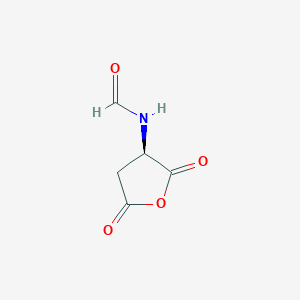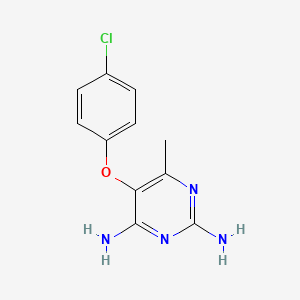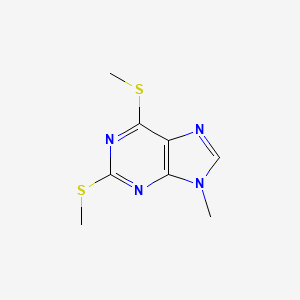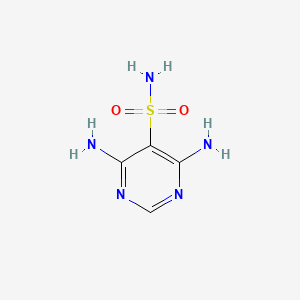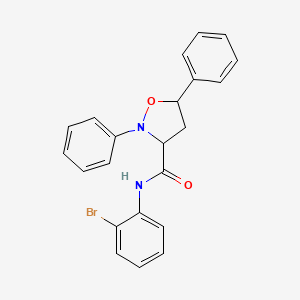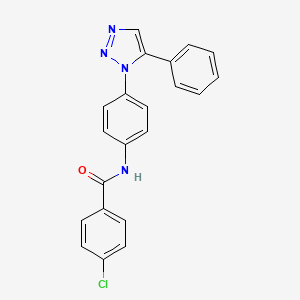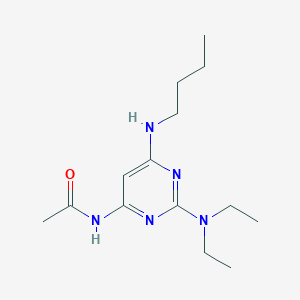![molecular formula C15H28N2O2 B12919972 tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl carbamate group attached to a spiro[3.5]nonane ring system, which includes an amino group at the 2-position and a methyl group at the 7-position. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a ketone and an amine group can undergo intramolecular cyclization to form the spiro[3.5]nonane ring.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the carbamate group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The amino group in the compound can participate in substitution reactions, allowing for the introduction of different substituents. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein-ligand interactions.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into binding pockets of enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, while the carbamate group can participate in covalent interactions. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate: This compound has a similar spirocyclic structure but differs in the position of the amino group.
tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate: This compound contains a ketone group instead of an amino group.
tert-Butyl (7-oxospiro[3.5]nonan-2-yl)carbamate: This compound has a ketone group at a different position in the spirocyclic ring.
Uniqueness
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a methyl group in the spirocyclic ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl N-(2-aminospiro[3.5]nonan-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17(4)12-5-7-15(8-6-12)9-11(16)10-15/h11-12H,5-10,16H2,1-4H3 |
InChI Key |
PCMLRTFZDRCJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2(CC1)CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


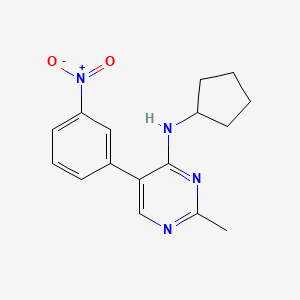
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)

